molecular formula C12H13Cl3N4O4S B11708590 Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate

Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate

Cat. No.: B11708590
M. Wt: 415.7 g/mol
InChI Key: ZUUXDEJXSMVTKP-UHFFFAOYSA-N
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Description

Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a nitrophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the preparation of the trichloroethyl intermediate through chlorination reactions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Carbamothioyl Group: The carbamothioyl group is synthesized through thiourea derivatives, which are then coupled with the trichloroethyl intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates and thioureas.

Scientific Research Applications

Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Properties

Molecular Formula

C12H13Cl3N4O4S

Molecular Weight

415.7 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C12H13Cl3N4O4S/c1-2-23-11(20)18-9(12(13,14)15)17-10(24)16-7-4-3-5-8(6-7)19(21)22/h3-6,9H,2H2,1H3,(H,18,20)(H2,16,17,24)

InChI Key

ZUUXDEJXSMVTKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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